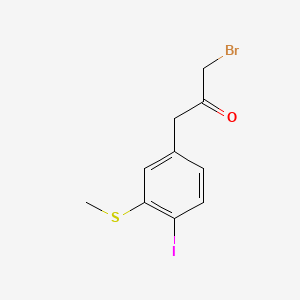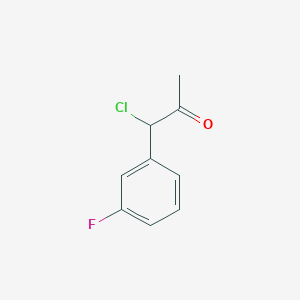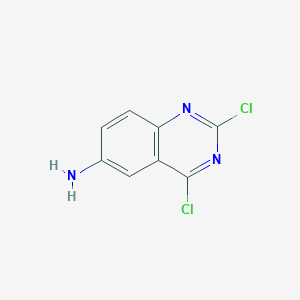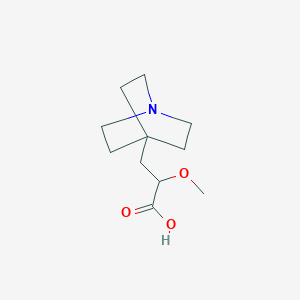
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS. This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: The acylated product is then subjected to halogenation using bromine and iodine to introduce the bromo and iodo substituents.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with hydrogen peroxide can produce a sulfoxide.
Applications De Recherche Scientifique
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds, while the methylthio group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(4-chloro-3-(methylthio)phenyl)propan-2-one: Similar structure but with chlorine instead of iodine.
1-Bromo-3-(4-fluoro-3-(methylthio)phenyl)propan-2-one: Similar structure but with fluorine instead of iodine.
1-Bromo-3-(4-iodo-3-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions. The methylthio group also adds to its versatility, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10BrIOS |
|---|---|
Poids moléculaire |
385.06 g/mol |
Nom IUPAC |
1-bromo-3-(4-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
Clé InChI |
JKNWMNQNXJGGEI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)CC(=O)CBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)


![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)


![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)




![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
